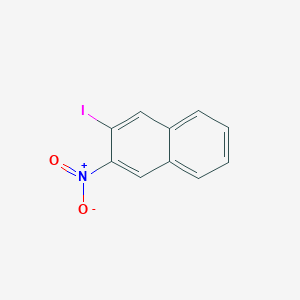
2-Iodo-3-nitronaphthalene
Übersicht
Beschreibung
Molecular Structure Analysis The molecular structure and intramolecular interactions of nitronaphthalene derivatives have been explored, revealing the presence of centrosymmetric dimer associations and anti conformations around triple bonds. These structural features are crucial for understanding the molecular structure of 2-Iodo-3-nitronaphthalene (Rodríguez & Tejedor, 2002).
Chemical Reactions and Properties 1-Nitronaphthalene demonstrates photosensitized reactions in aqueous solutions, indicating potential for complex chemical reactions involving electron transfer and radical species formation (Brigante et al., 2010). Additionally, superelectrophilic activation in the presence of aluminum chloride leads to selective reactions with benzene and cyclohexane, showcasing its reactivity and the influence of external conditions on chemical behavior (Zhu et al., 2018).
Physical Properties Analysis The gas-phase reaction of naphthalene with N2O5 to form nitronaphthalenes and the formation of hydroxyl radicals by irradiated nitronaphthalene in solution illustrate significant physical properties, including reaction rates with various radicals and photolysis pathways. These studies provide insights into the atmospheric behavior and environmental impact of nitronaphthalene derivatives (Pitts et al., 1985), (Sur et al., 2011).
Chemical Properties Analysis The photoreduction of 2-nitronaphthalene and the atmospheric chemistry involving reactions with OH and NO3 radicals, N2O5, and O3 reveal critical chemical properties such as reaction mechanisms, mutagenic activities, and photodegradation pathways. These studies shed light on the environmental fate and potential health impacts of nitronaphthalene compounds (Obi et al., 1973), (Atkinson et al., 1989).
Wissenschaftliche Forschungsanwendungen
Battery Applications : 1-Nitronaphthalene has been used as a cathode material for magnesium reserve batteries, demonstrating improved reduction efficiency (Thirunakaran et al., 1996).
Photoreactions : The photochemistry of 1-nitronaphthalene has been studied as a potential source of singlet oxygen and radical species in atmospheric waters, indicating its role in environmental chemistry (Brigante et al., 2010).
Procarcinogen Research : Nitronaphthalenes formed from the reaction of naphthalene with N2O5 are studied as procarcinogens, capable of being metabolized in animals to form other harmful compounds (Pitts et al., 1985).
Photoreduction Studies : Research on the photoreduction of 2-nitronaphthalene in 2-propanol has been conducted, revealing insights into its chemical behavior under specific conditions (Obi et al., 1973).
Atmospheric Chemistry : The role of 2-methyl-1-nitronaphthalene in atmospheric chemistry, especially its photolysis as a dominant loss process, has been examined to predict ambient nitroarene concentrations (Arey et al., 1990).
Toxicity Assessment : Studies on 1-nitronaphthalene have revealed its acute liver and lung toxicity in rodents, with lungs being the primary target organ (Sauer et al., 1997).
Electronic State Analysis : The electronic states of 1-nitronaphthalene have been determined, explaining its luminescence behavior through energy depletion studies (Mikula et al., 1972).
Enzymic Reduction : Research has shown that rat liver extracts can reduce 2-nitroaphthalene to less harmful compounds, without accumulating harmful intermediates (Poirier & Weisburger, 1974).
Photolysis Reactions : Investigations into the gas-phase atmospheric chemistry of nitronaphthalene derivatives under natural solar irradiation have been conducted to understand their environmental impact (Atkinson et al., 1989).
Wirkmechanismus
Target of Action
Nitronaphthalene derivatives are known to interact with electronically excited triplet states .
Biochemical Pathways
The ultrafast isc and the subsequent changes in electronic states suggest potential impacts on photochemical processes .
Result of Action
The compound’s ability to undergo ultrafast isc suggests it may influence processes dependent on electronic state transitions .
Action Environment
Factors such as light exposure could potentially influence the compound’s photoexcitation and isc processes .
Eigenschaften
IUPAC Name |
2-iodo-3-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12(13)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLBDBRAOAFURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649854 | |
| Record name | 2-Iodo-3-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102153-71-9 | |
| Record name | 2-Iodo-3-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






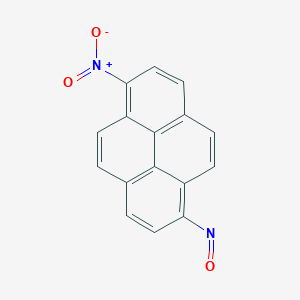
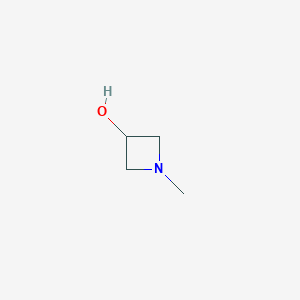

![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)
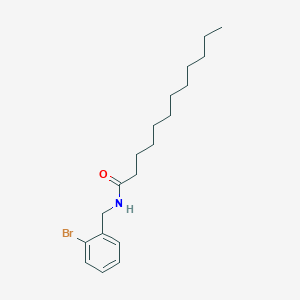

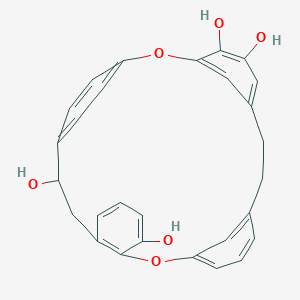
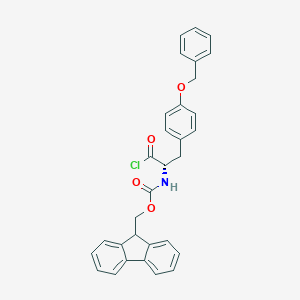

![[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B12390.png)
